2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-

Description

Contextualization within Modern Organic Synthesis and Materials Science Research

In the realm of modern organic synthesis, the demand for versatile building blocks is insatiable. 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- emerges as a significant player due to its dual functionality. The tetrahydropyran (B127337) (THP) group is a widely recognized protecting group for alcohols, prized for its stability under a variety of reaction conditions and its straightforward introduction and removal. This inherent stability allows for selective chemical transformations at other sites within a molecule.

Conversely, the oxirane (epoxide) ring is a highly reactive three-membered heterocycle. msu.edu Its high ring strain makes it susceptible to nucleophilic ring-opening reactions, providing a gateway to a diverse range of functionalized products. msu.edu The presence of both a stable protecting group and a reactive electrophilic site within the same molecule makes 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- a valuable intermediate for the synthesis of complex molecular architectures.

In materials science, the incorporation of heterocyclic compounds into polymer backbones or as functional additives can impart desirable properties such as altered polarity, improved thermal stability, and specific reactivity for cross-linking or surface modification. The oxirane moiety, in particular, is a cornerstone of epoxy resins, a critical class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties. The tetrahydropyran component can influence the solubility and processing characteristics of such materials.

Historical Trajectory of Research on Tetrahydropyran and Oxirane-Containing Heterocycles

The study of heterocyclic compounds has a rich history dating back to the 19th century. researchgate.net The exploration of five- and six-membered oxygen-containing heterocycles, such as furans and pyrans, was among the early endeavors in this field. researchgate.net The development of methods to synthesize and manipulate the tetrahydropyran ring system has been a continuous area of research, leading to its widespread use as a protective group in multi-step organic synthesis. organic-chemistry.org

The chemistry of oxiranes, or epoxides, also has a long-standing history, with their preparation and reactivity being a fundamental topic in organic chemistry. msu.edunih.gov The ability of oxiranes to undergo stereospecific ring-opening reactions has made them invaluable intermediates in the synthesis of natural products and pharmaceuticals. nih.govnih.gov

The convergence of these two areas of research, through the synthesis of molecules containing both tetrahydropyran and oxirane functionalities, represents a more recent advancement. This evolution was driven by the need for bifunctional molecules that could be selectively manipulated in complex synthetic pathways.

Structural Features of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- and their Implications for Chemical Transformations

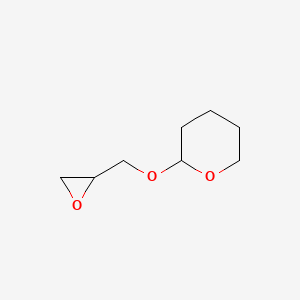

The structure of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- is characterized by a saturated six-membered tetrahydropyran ring connected via an ether linkage to a glycidyl (B131873) group, which contains the three-membered oxirane ring. The tetrahydropyran ring typically exists in a chair conformation to minimize steric strain. The anomeric carbon of the tetrahydropyran ring (C-2) is attached to the oxiranylmethoxy group, and this linkage can exist as either an axial or equatorial isomer, which can influence the compound's reactivity and physical properties.

The key to the compound's utility lies in the orthogonal reactivity of its two heterocyclic components. The tetrahydropyran ring is generally stable to a wide range of reagents, including organometallics, hydrides, and mild oxidizing and reducing agents. This allows the oxirane ring to be the primary site of chemical transformation.

The oxirane ring, being a strained three-membered ring, is a potent electrophile. It readily undergoes ring-opening reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction can be catalyzed by either acid or base. Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom of the epoxide, while under basic or neutral conditions, attack occurs at the less sterically hindered carbon. This regioselectivity provides a powerful tool for controlling the outcome of synthetic transformations.

The ether linkage between the two rings is generally stable, but can be cleaved under harsh acidic conditions.

Overview of Key Research Domains Investigating the Compound

Research involving 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- and structurally similar compounds is primarily concentrated in two main areas:

Advanced Organic Synthesis: As a bifunctional building block, this compound is utilized in the synthesis of complex molecules. The tetrahydropyranyl ether serves as a protecting group for a hydroxyl function, while the epoxide is elaborated into other functional groups. This strategy is particularly useful in the synthesis of polyether natural products and other biologically active compounds. The ability to perform selective chemistry on the epoxide without affecting the THP ether is a significant advantage.

Polymer and Materials Science: The oxirane functionality makes this compound a valuable monomer or cross-linking agent in the development of new polymers. Copolymerization of this monomer with other cyclic ethers or epoxides can lead to the formation of functional polyethers with tailored properties. The tetrahydropyran moiety can be retained in the final polymer to modify its physical properties or can be removed post-polymerization to unmask hydroxyl groups, which can then be used for further functionalization or to enhance hydrophilicity. For instance, tetrahydropyran derivatives are investigated for their potential use in liquid crystal displays. google.com

Below is a table summarizing the key properties of the constituent heterocycles:

| Heterocycle | Key Features | Primary Reactivity |

| Tetrahydropyran | Stable six-membered ring, exists in a chair conformation, widely used as a protecting group for alcohols. organic-chemistry.org | Generally inert to many common reagents, cleavage occurs under acidic conditions. |

| Oxirane (Epoxide) | Strained three-membered ring, highly reactive electrophile. msu.edu | Undergoes nucleophilic ring-opening reactions under both acidic and basic conditions. msu.edu |

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-ylmethoxy)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-4-9-8(3-1)11-6-7-5-10-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJPDLYSFQMHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2h Pyran, Tetrahydro 2 Oxiranylmethoxy and Its Precursors

Strategies for the Construction of the Tetrahydro-2H-Pyran Ring System

The formation of the substituted tetrahydropyran (B127337) (THP) ring is a cornerstone in the synthesis of numerous natural products and bioactive molecules. beilstein-journals.orgresearchgate.net Key strategies for its construction often involve cyclization reactions that can be controlled to achieve high levels of diastereoselectivity.

Cyclization Reactions in Tetrahydropyran Synthesis

The Prins cyclization has emerged as a powerful and versatile method for the stereoselective synthesis of the tetrahydropyran skeleton. beilstein-journals.orgresearchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The resulting oxocarbenium ion intermediate undergoes cyclization to form the tetrahydropyran ring. One of the major advantages of the Prins cyclization is the ability to control the stereochemistry of the newly formed chiral centers. However, challenges such as racemization through competing oxonia-Cope rearrangement can occur. beilstein-journals.org

Recent advancements have focused on overcoming these limitations. For instance, a highly diastereoselective Brønsted superacid-catalyzed Prins cyclization of an unsaturated enol ether has been reported to produce a cis-2,6-disubstituted 4-methylenetetrahydropyran in a 55% yield. researchgate.net Another approach involves the synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and various aldehydes, achieving good yields and excellent diastereoselectivity at low temperatures. acs.orgnih.gov The resulting tetrahydropyranone can be further functionalized. acs.orgnih.gov

Another significant strategy for tetrahydropyran ring formation is the intramolecular oxa-Michael addition. This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone. researchgate.netresearchgate.net Organocatalysis has been successfully employed to achieve high enantioselectivity in these transformations. For example, primary–secondary diamines have been used as organocatalysts for the asymmetric intramolecular oxa-Michael reactions of α,β-unsaturated ketones, affording tetrahydropyrans in good yields and with up to 90% enantiomeric excess (ee). researchgate.net

Table 1: Diastereoselective Prins Cyclization for the Synthesis of 2,6-Disubstituted Tetrahydropyranones

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzaldehyde | 85 | >99:1 |

| 2 | 4-Chlorobenzaldehyde | 82 | >99:1 |

| 3 | 4-Methylbenzaldehyde | 88 | >99:1 |

| 4 | 2-Naphthaldehyde | 78 | >99:1 |

| 5 | Cinnamaldehyde | 75 | >99:1 |

| 6 | Isovaleraldehyde | 72 | >99:1 |

| Data sourced from a study on the Prins cyclization of 3-bromobut-3-en-1-ols with various aldehydes catalyzed by BF₃·OEt₂ at -35 °C. acs.orgnih.gov |

Stereocontrolled Reduction Pathways for Pyran Ring Formation

While cyclization reactions are predominant, stereocontrolled reduction of pyranone intermediates also provides a viable pathway to the tetrahydropyran ring. The reduction of the carbonyl group in tetrahydropyranones, synthesized via methods like the Prins cyclization, can be achieved with high diastereoselectivity. For example, the reduction of 2,6-disubstituted tetrahydropyranones with lithium aluminum hydride can produce 4-hydroxy-2,6-disubstituted tetrahydropyrans with a high degree of cis-selectivity at the 2,4- and 4,6-positions, with diastereoselectivity up to 96%. researchgate.netacs.org This method allows for the introduction of a hydroxyl group that can be further manipulated in subsequent synthetic steps.

Targeted Epoxidation Routes to the Oxiranylmethoxy Moiety

The introduction of the oxiranylmethoxy group onto the tetrahydropyran scaffold requires a targeted and stereoselective epoxidation of a suitable olefin precursor, typically an allylic ether derivative of a tetrahydropyranol.

Enantioselective Epoxidation of Olefin Precursors

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgresearchgate.netlibretexts.org This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netlibretexts.orgresearchgate.net The choice of the chiral tartrate ligand dictates the stereochemistry of the resulting epoxide. This method is highly effective for primary and secondary allylic alcohols, often providing excellent enantioselectivities (>90% ee). researchgate.netlibretexts.org While direct application to the allylic ether precursor of the target molecule is not extensively documented, the high reliability of this method for similar substrates makes it a primary candidate.

The Jacobsen-Katsuki epoxidation offers a complementary approach, particularly for unfunctionalized alkyl- and aryl-substituted alkenes. wikipedia.orgopenochem.orgorganic-chemistry.org This method employs a chiral manganese-salen complex as the catalyst and typically uses sodium hypochlorite (B82951) (bleach) as the oxidant. wikipedia.orgorganic-chemistry.org It is particularly effective for cis-disubstituted olefins. wikipedia.org

A less stereoselective but widely used method for epoxidation is the use of meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The diastereoselectivity of m-CPBA epoxidation of allylic alcohols can be influenced by the directing effect of the hydroxyl group, often leading to syn-epoxidation. masterorganicchemistry.comnih.gov

Catalytic Systems for Oxirane Functionalization

The catalytic systems for the aforementioned epoxidation reactions are well-established. For the Sharpless epoxidation, the active catalyst is a complex formed in situ from titanium tetraisopropoxide and a dialkyl tartrate. harvard.eduwayne.edu The reaction is typically carried out in the presence of molecular sieves to ensure anhydrous conditions. harvard.edu Catalyst loadings of 5-10 mol% are common. harvard.edu

The Jacobsen-Katsuki epoxidation relies on chiral (salen)manganese(III) complexes. wikipedia.orgorganic-chemistry.org These catalysts are often used in small amounts (as low as 4 mol%). wikipedia.org Additives, such as 4-phenylpyridine (B135609) N-oxide, can sometimes enhance the catalyst's performance. organic-chemistry.org

For m-CPBA epoxidations, the reaction is stoichiometric, although it can be directed by the substrate's inherent stereochemistry or by the presence of directing groups. masterorganicchemistry.comnih.gov

Table 2: Enantioselective Epoxidation of a Model Allylic Alcohol using Sharpless Conditions

| Entry | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (+)-DIPT | 5 | 89 | >98 |

| 2 | (+)-DET | 4.7 | 88 | 95 |

| 3 | (+)-DET | 10 | 74 | 86 |

| Data for the epoxidation of a generic secondary allylic alcohol. DIPT = Diisopropyl tartrate, DET = Diethyl tartrate. harvard.edu |

Optimization of Epoxidation Conditions for 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-

The optimal conditions for the epoxidation of the immediate precursor to 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, which is 2-(allyloxy)tetrahydro-2H-pyran, would need to be determined empirically. Based on general principles and findings from similar systems, several factors would be critical.

For a Sharpless-type epoxidation, the key variables would be the choice of the chiral tartrate ligand ((+)- or (-)-DET or DIPT) to control the epoxide's absolute stereochemistry, the catalyst loading, and the reaction temperature. Lower temperatures often lead to higher enantioselectivities. harvard.edu

In a Jacobsen-Katsuki epoxidation, optimization would involve screening different chiral salen ligands and potentially the use of co-oxidants or additives to improve yield and enantioselectivity. The reaction temperature is also a crucial parameter, with lower temperatures generally favoring higher ee. wikipedia.org

When using m-CPBA for a diastereoselective epoxidation, the solvent and temperature would be key variables to optimize. The diastereoselectivity would likely be influenced by the conformation of the tetrahydropyran ring and the allyloxy substituent.

Etherification and Coupling Reactions for 2-(Oxiranylmethoxy)- Linkage Formation

The principal strategy for synthesizing 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- involves the etherification of tetrahydro-2H-pyran-2-ol with an epoxide precursor, typically epichlorohydrin (B41342). This reaction, a variation of the Williamson ether synthesis, establishes the critical C-O-C bond that constitutes the 2-(oxiranylmethoxy) linkage. The process generally involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of epichlorohydrin. A subsequent intramolecular cyclization step yields the final oxirane ring.

A highly effective and widely adopted method for this transformation is phase-transfer catalysis (PTC). researchgate.netiagi.or.id PTC facilitates the reaction between reactants located in different immiscible phases (e.g., a solid or aqueous base and an organic substrate). iagi.or.idchalmers.se In this context, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the alkoxide anion from the solid/aqueous phase into the organic phase containing epichlorohydrin, thereby accelerating the reaction under milder conditions and improving yields. researchgate.netgoogle.com

Selective etherification is crucial to ensure the desired product is formed without significant side reactions. The reaction of tetrahydro-2H-pyran-2-ol with epichlorohydrin in the presence of a base and a phase-transfer catalyst represents a robust protocol for this purpose. chalmers.segoogle.com

The process can be described in two key steps which often occur in a single pot:

Nucleophilic Addition: The alcohol, deprotonated by a strong base like sodium hydroxide (B78521), forms an alkoxide. This alkoxide performs a nucleophilic attack on the terminal carbon of epichlorohydrin.

Dehydrochlorination: The resulting chlorohydrin intermediate is then dehydrochlorinated by the base, leading to an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride ion, closing the three-membered oxirane ring. google.com

Phase-transfer catalysis is particularly advantageous as it allows the use of inexpensive inorganic bases like solid or aqueous sodium hydroxide while maintaining an organic solvent environment for the substrates, thus enhancing reaction rates and selectivity. researchgate.netgoogle.com Solvent-free conditions have also been developed, where the liquid fatty alcohol (in this case, tetrahydro-2H-pyran-2-ol) itself acts as the organic phase, further simplifying the process and purification. chalmers.segoogle.com

The choice of catalyst and reaction conditions can significantly influence the outcome. Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst for such glycidyl (B131873) ether syntheses. mdpi.com

Table 1: Comparison of Catalytic Systems for a Model Glycidyl Ether Synthesis

| Catalyst System | Alcohol | Base | Conditions | Yield | Reference |

| Tetrabutylammonium Bromide (TBAB) | Guaiacol | Sodium Hydroxide | 40 °C, Toluene/Water | 94% Selectivity | mdpi.com |

| Various Quaternary Ammonium Salts | Octanol | Sodium Hydroxide | Solid/Organic Phase | 92% | researchgate.net |

| No Catalyst | Glycidyl Ethers | Water (Pressurized) | 250-380 °C (Hydrolysis) | N/A (Reverse Rxn) | rsc.org |

| Lanthanum Trifluoromethanesulfonate | Cyclohexanedimethanol | N/A (Lewis Acid) | 120-130 °C | Not Specified | google.com |

Carbon-Carbon and Carbon-Oxygen Bond Formation Strategies

The formation of the 2-(oxiranylmethoxy)- linkage is dominated by Carbon-Oxygen (C-O) bond formation . Two distinct C-O bonds are strategically formed during the synthesis:

The Ether Linkage (C-O-C): This is the primary intermolecular C-O bond formed. It results from the nucleophilic attack of the tetrahydro-2H-pyran-2-olate anion on the primary carbon atom of epichlorohydrin. This reaction is a classic example of nucleophilic substitution. Efficient formation of this bond is critical and is often the focus of methodological improvements, such as the use of PTC. iagi.or.idgoogle.com

The Oxirane Ring Closure: The second C-O bond is formed intramolecularly. After the initial ether linkage is established, the resulting chlorohydrin intermediate is deprotonated, and the subsequent nucleophilic attack of the alkoxide on the adjacent carbon bearing the chlorine atom forms the epoxide ring, regenerating the chloride ion as a leaving group. google.com

While Carbon-Carbon (C-C) bond formation is fundamental to constructing the tetrahydropyran and oxirane skeletons from simpler precursors, it is not the key strategic step in coupling these two moieties. nih.govnih.gov The synthesis of the precursor, tetrahydro-2H-pyran-2-ol, may involve various C-C bond-forming reactions, but the linkage to the oxiranylmethoxy group relies exclusively on C-O bond formation. organic-chemistry.orgresearchgate.net

Advanced Purification and Isolation Techniques in Research-Scale Synthesis

Achieving high purity of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- is essential for its characterization and subsequent use. A combination of chromatographic, distillation, and crystallization methods are employed for its isolation and refinement.

Chromatography is a cornerstone technique for the purification of glycidyl ethers and related pyran derivatives.

Silica (B1680970) Gel Column Chromatography: This is a standard and effective method for preparative scale purification. researchgate.netgoogle.com A solvent system, typically a mixture of non-polar and polar solvents like n-hexane and ethyl acetate, is used to elute the components from the silica gel stationary phase. researchgate.net The polarity of the eluent is optimized to achieve separation of the desired product from unreacted starting materials, by-products, and the catalyst. The separation of different cyclodextrin (B1172386) derivatives modified with glycidyl ethers has been successfully demonstrated using silica gel columns with mobile phases containing mixtures of propanol (B110389), water, and ammonia. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity on an analytical or semi-preparative scale, reversed-phase HPLC (RP-HPLC) is often employed. nih.govsielc.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as acetonitrile (B52724) and water. sielc.comnih.gov This method is highly effective for separating complex mixtures of related glycidyl ether derivatives. nih.gov

Distillation: For liquid products like many glycidyl ethers, distillation under reduced pressure (vacuum distillation) is a primary method for purification on a larger scale. iagi.or.id This technique separates compounds based on differences in their boiling points. Performing the distillation under vacuum allows the substance to boil at a lower temperature, which is crucial for preventing thermal decomposition of the heat-sensitive epoxide ring. researchgate.net

Crystallization: While 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- is likely a liquid at room temperature, crystallization is a powerful technique for purifying solid precursors or derivatives. aip.orgnih.gov The process involves dissolving the crude compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to allow the formation of high-purity crystals, leaving impurities behind in the solvent. oup.com For pyran derivatives, crystal packing can be stabilized by various intermolecular interactions. aip.org Dynamic diastereoselective crystallization has also been used to resolve stereoisomers in complex syntheses involving pyran-like structures. oup.com

Green Chemistry Principles Applied to the Synthesis of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-

Applying green chemistry principles to the synthesis of glycidyl ethers aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Synthesis: A significant advancement is the development of solvent-free reaction conditions. chalmers.se In these methods, the reaction between the alcohol and epichlorohydrin is carried out using a solid base and a phase-transfer catalyst without any additional organic solvent. google.com This approach simplifies workup, as the solid by-products can be removed by simple filtration, and eliminates the environmental and economic costs associated with solvent use and disposal. chalmers.se

Use of Benign Solvents: When a solvent is necessary, using environmentally benign options like water is a key green strategy. rsc.org Research has shown that the hydrolysis of glycidyl ethers can proceed efficiently in pressurized water without a catalyst, and similar principles can be applied to synthesis, representing a greener alternative to volatile organic compounds (VOCs). rsc.org

Catalysis: The use of catalysts is inherently a green principle as it allows reactions to proceed more efficiently and under milder conditions. Phase-transfer catalysis, in particular, enhances the reaction rate, often allowing for lower temperatures and reduced amounts of reactants, which leads to higher atom economy. iagi.or.id Furthermore, converting glycerol, a biodiesel byproduct, into valuable intermediates like glycidyl ethers is a prime example of valorizing renewable feedstocks, a central tenet of green chemistry. researchgate.net The synthesis of polymers from bio-based glycidyl ethers derived from compounds like eugenol (B1671780) further highlights the move towards sustainable materials. rsc.orgpsu.edu

Development and Characterization of Advanced Derivatives and Analogues of 2h Pyran, Tetrahydro 2 Oxiranylmethoxy

Synthesis of Chiral Analogues for Asymmetric Chemical Applications

The synthesis of chiral molecules is of paramount importance in fields ranging from materials science to pharmaceuticals. The preparation of chiral analogues of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- has been approached through various stereoselective synthetic strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched products that are crucial for asymmetric chemical applications.

One common approach involves the use of chiral catalysts to direct the stereochemical outcome of key reactions. For instance, the asymmetric hydrogenation of pyran precursors using iridium-based catalysts has been shown to produce chiral tetrahydroquinoxalines with high yields and excellent enantioselectivities. While not directly applied to 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, this methodology highlights a potential route for achieving chirality in the tetrahydropyran (B127337) ring. rsc.orgnih.gov Another strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to guide the stereoselective formation of new chiral centers and are subsequently removed.

The stereoselective synthesis of related dihydro-2H-pyran derivatives has been achieved through the ring-expansion of monocyclopropanated furans, a metal-free process that can be performed on a scalable level. nih.gov This method provides access to highly functionalized pyran structures with defined stereochemistry. Furthermore, the synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones has been accomplished through the tin(IV) chloride-promoted glycosylation and rearrangement of 2-acetoxy-3,4-di-O-acetyl-D-xylal. chemrxiv.org These examples from the broader field of pyran chemistry suggest viable pathways for the development of chiral syntheses specifically targeting 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-.

Detailed research findings on the enantioselective synthesis of this specific compound are still emerging. However, the principles of asymmetric catalysis and stereoselective synthesis provide a strong foundation for future work in this area.

Table 1: Examples of Stereoselective Synthesis of Pyran Derivatives

| Precursor | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 2-Phenylquinoxaline | Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Ligand | Chiral Tetrahydroquinoxaline | 93 | 98 | rsc.org |

| Monocyclopropanated Furan | Ring-Expansion | Brønsted Acid | Dihydro-2H-pyran derivative | 95 | N/A (Diastereoselective) | nih.gov |

| 2-Acetoxy-3,4-di-O-acetyl-D-xylal | Glycosylation/Rearrangement | Tin(IV) Chloride | Optically Active 2-Alkoxy-2H-pyran-3(6H)-one | >86 | >77 | chemrxiv.org |

Note: This table presents examples of stereoselective syntheses of related pyran structures, illustrating potential methodologies for the target compound.

Incorporation of the Compound into Complex Molecular Architectures

The unique chemical structure of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, featuring both a cyclic ether and a reactive epoxide ring, makes it an attractive building block for the construction of more complex molecular architectures, including polymers. The oxirane (epoxide) group is particularly useful as it can undergo ring-opening polymerization to form polyethers.

The synthesis of block copolymers, which consist of two or more different polymer chains linked together, is a key area of interest. harth-research-group.org The incorporation of the tetrahydropyran moiety can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or biocompatibility. While direct polymerization of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- is not extensively documented in the readily available literature, the principles of ring-opening polymerization of oxiranes are well-established. researchgate.net Cationic initiators are commonly used to initiate the polymerization of substituted oxiranes. researchgate.net

The synthesis of block copolymers can be achieved through various methods, including the sequential addition of different monomers in a living polymerization process. harth-research-group.orgcmu.edu For instance, a macroinitiator could be prepared from one type of monomer, and then 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- could be added as the second monomer to grow the second block. The synthesis of block copolymers containing polyoxyethylene segments, which are structurally related to the product of oxirane ring-opening, has been extensively studied. cmu.edu

The development of automated synthesis platforms has also facilitated the multi-step synthesis of block copolymers, allowing for precise control over the polymer architecture. researchgate.net These advanced synthetic techniques could be applied to incorporate 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- into novel polymeric materials with tailored functionalities.

Table 2: General Approaches for Block Copolymer Synthesis

| Polymerization Technique | Description | Potential Application for Target Compound |

| Living Anionic Polymerization | Sequential addition of monomers to a living chain end, allowing for precise control over block length and architecture. | Synthesis of block copolymers where one block is derived from the ring-opening of the oxirane. |

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization method that can be used to synthesize well-defined block copolymers. | A macroinitiator with an ATRP initiating site could be functionalized with the tetrahydropyran moiety. |

| Ring-Opening Polymerization (ROP) | Polymerization of cyclic monomers, such as epoxides. | Direct polymerization of the oxirane ring of the target compound to form a polyether block. |

| "Click" Chemistry | Efficient and specific reactions for linking pre-formed polymer chains together. | The tetrahydropyran unit could be functionalized with a group suitable for click reactions to attach it to another polymer. |

Design and Synthesis of Functionalized Derivatives for Specific Research Objectives

The versatility of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- allows for the design and synthesis of a wide range of functionalized derivatives tailored for specific research applications. These modifications can be introduced to alter the compound's physical, chemical, or biological properties.

One area of significant interest is the development of fluorescent derivatives. By attaching a fluorophore to the pyran scaffold, researchers can create probes for bioimaging and sensing applications. The synthesis of fluorescent 2H-pyran-2-ones has been reported, demonstrating the feasibility of introducing fluorescence into the pyran ring system. nih.gov These fluorescent derivatives can exhibit interesting photophysical properties, such as solvatochromism, where the emission wavelength changes with the polarity of the solvent. nih.gov

Another important application of functionalized derivatives is in affinity chromatography. nih.govresearchgate.net By immobilizing a ligand based on the 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- structure onto a solid support, a resin can be created that selectively binds to a target protein or other biomolecule. researchgate.netnih.gov The design of these affinity ligands involves considering the structure of the ligand, including the size of the ring and the length of any linker arms, to optimize binding to the target. nih.gov

The synthesis of these functionalized derivatives often involves exploiting the reactivity of the oxirane ring or other positions on the tetrahydropyran ring. The oxirane can be opened by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups.

Table 3: Potential Functionalized Derivatives and Their Applications

| Functional Group | Synthetic Strategy | Potential Application |

| Fluorophore (e.g., Dansyl, Fluorescein) | Reaction of the oxirane ring with an amine- or thiol-containing fluorophore. | Fluorescent probes for bioimaging and sensing. |

| Biotin | Reaction of the oxirane ring with a biotin derivative containing a nucleophilic handle. | Affinity labeling and purification of biotin-binding proteins. |

| Peptide or Oligonucleotide | Solid-phase synthesis followed by conjugation to the pyran scaffold. | Targeted delivery or specific recognition of biological targets. |

| Photosensitizer | Incorporation of a photosensitizing moiety. | Photodynamic therapy or photocatalysis. |

Structure-Reactivity and Structure-Property Relationships in Modified Derivatives

Understanding the relationship between the molecular structure of a compound and its chemical reactivity and physical properties is a fundamental goal of chemistry. For derivatives of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, these relationships are crucial for designing new molecules with desired characteristics.

The reactivity of the oxirane ring is a key aspect of the chemistry of these compounds. The rate and regioselectivity of the ring-opening reaction are influenced by the electronic and steric effects of substituents on both the oxirane and the tetrahydropyran rings. pleiades.online Kinetic studies of oxirane ring cleavage with acids have shown that the reactivity is influenced by the electronic effects of substituents and the nature of the solvent. pleiades.online The mechanism of the ring-opening can proceed through different pathways, including an SN2-type mechanism or a more carbocationic mechanism, depending on the reaction conditions and the structure of the epoxide. pleiades.online

Computational methods, such as quantum-chemical calculations, can be used to model the structure and reactivity of these compounds. pleiades.onlinemdpi.com These theoretical studies can provide valuable information about the electronic structure, reaction mechanisms, and spectroscopic properties of the molecules, complementing experimental findings. By combining experimental and computational approaches, a comprehensive understanding of the structure-reactivity and structure-property relationships of these pyran derivatives can be developed, guiding the design of new functional molecules.

Table 4: Factors Influencing Reactivity and Properties of Tetrahydro-2-(oxiranylmethoxy)-2H-pyran Derivatives

| Factor | Influence on Reactivity (Oxirane Ring-Opening) | Influence on Physical Properties |

| Electronic Effects of Substituents | Electron-withdrawing groups can increase the susceptibility of the epoxide carbons to nucleophilic attack. Electron-donating groups can stabilize a developing positive charge in a more carbocationic mechanism. | Affects polarity, solubility, and spectroscopic properties (e.g., NMR chemical shifts, IR stretching frequencies). |

| Steric Hindrance | Bulky substituents near the oxirane ring can hinder the approach of nucleophiles, slowing down the reaction rate and influencing regioselectivity. | Can influence the boiling point, melting point, and crystal packing. |

| Solvent Effects | The polarity and protic/aprotic nature of the solvent can influence the reaction rate and mechanism of the ring-opening. | Affects solubility and can influence conformational equilibria. |

| Conformation of the Tetrahydropyran Ring | The chair-like conformation of the ring and the axial/equatorial position of the oxiranylmethoxy group can influence the accessibility of the epoxide. | Affects the overall shape of the molecule and its interactions with other molecules. |

Applications of 2h Pyran, Tetrahydro 2 Oxiranylmethoxy in Advanced Organic Synthesis Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The presence of both a chiral center at the anomeric carbon of the tetrahydropyran (B127337) ring and a reactive epoxide group makes 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- an attractive chiral synthon for the synthesis of complex molecules, including a wide array of biologically active natural products. rsc.org The tetrahydropyran motif itself is a common feature in many natural products, and various synthetic strategies have been developed for its construction. rsc.orgnih.gov

Role in Stereoselective and Enantioselective Transformations

The inherent chirality of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- , when used in its enantiomerically pure forms, (R)- or (S)-, allows for the transfer of stereochemical information to new stereocenters created during a synthetic sequence. The epoxide ring is susceptible to nucleophilic attack, and the stereochemistry of the resulting secondary alcohol is dictated by the initial chirality of the epoxide. This predictable stereochemical outcome is a cornerstone of its utility in asymmetric synthesis.

For instance, the ring-opening of the epoxide by various nucleophiles can proceed with high regioselectivity and stereospecificity, typically via an SN2 mechanism. This reaction allows for the introduction of a wide range of functional groups with concomitant formation of a new chiral center. The choice of catalyst, whether it be a Lewis acid or a base, can influence the regioselectivity of the ring-opening, providing access to either the 2- or 3-substituted propanol (B110389) derivative.

Strategic Application in Natural Product and Analogue Synthesis

The tetrahydropyran ring system is a key structural subunit in numerous biologically significant natural products, particularly those of marine origin. The strategic incorporation of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- provides a convergent and efficient route to these complex targets. For example, the synthesis of pyran-containing natural products often relies on methods that can construct the six-membered ring with specific stereochemistry. nih.gov

While direct literature examples detailing the use of this specific compound in a completed natural product synthesis are not abundant, the principles of its application are well-established. Synthetic chemists often "anticipate" the existence of certain natural products based on biosynthetic pathways and then undertake their synthesis. nih.gov The combination of the pre-formed tetrahydropyran ring and the versatile epoxide handle in 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- makes it an ideal starting material for such endeavors. The synthesis of complex molecules like the anticancer drug ibrutinib, for instance, relies on chiral intermediates that can be conceptually derived from precursors like functionalized tetrahydropyrans. researchgate.net

Function as an Intermediate in the Synthesis of Pharmaceutical Precursors

The structural motifs present in 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- are relevant to the pharmaceutical industry. Both tetrahydropyrans and epoxides are common features in a variety of drug molecules. For example, tetrahydropyran-2-one (δ-valerolactone) is recognized as a drug intermediate. medchemexpress.com The synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes, which are selective gelatinase inhibitors with potential applications in cancer and stroke treatment, highlights the importance of small, chiral heterocyclic building blocks in medicinal chemistry. nih.gov

A recent study outlines the synthesis of a potential antiviral agent, 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol, which underscores the utility of substituted tetrahydropyran scaffolds in the development of new therapeutic agents. researchgate.net The synthesis of such molecules often involves the coupling of a functionalized tetrahydropyran with a bioactive moiety. The epoxide in 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- provides a convenient handle for such coupling reactions after its ring-opening.

| Precursor Functionality | Resulting Pharmaceutical Moiety | Therapeutic Area (Example) |

| Chiral Epoxide | Chiral β-hydroxy ether | Antiviral, Anticancer |

| Tetrahydropyran Ring | Core scaffold | Various |

Employment in Protecting Group Strategies within Multi-step Syntheses

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and thiols in organic synthesis due to its ease of introduction and removal, and its stability under a variety of reaction conditions. nih.govnumberanalytics.com It is generally stable to strongly basic conditions, organometallic reagents, and hydrides. nih.gov

2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- can be viewed as a functionalized protecting group. The THP ether can be formed with an alcohol of interest, and the pendant oxirane can then be used in subsequent transformations. Alternatively, the oxiranylmethoxy group itself can act as a protecting group for an alcohol, with the understanding that the epoxide offers a site for further chemical modification. The THP ether is typically cleaved under acidic conditions. nih.gov

| Protecting Group | Protected Functionality | Deprotection Conditions |

| Tetrahydropyranyl (THP) | Alcohols, Thiols | Acidic (e.g., PTSA, HCl, TFA) nih.gov |

Integration into Cascade Reactions and Multicomponent Transformations

The bifunctional nature of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- makes it an intriguing substrate for cascade and multicomponent reactions. Cascade reactions, where a single event triggers a series of subsequent bond-forming or bond-breaking events, are highly efficient for the rapid construction of molecular complexity.

A potential cascade sequence involving this compound could be initiated by the ring-opening of the epoxide. The newly formed hydroxyl group and the existing tetrahydropyran ring could then participate in subsequent intramolecular reactions. For example, under certain conditions, the ring-opening could be followed by an intramolecular cyclization or rearrangement, leading to the formation of more complex heterocyclic systems. While specific examples for 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- are not extensively documented, the concept of using functionalized epoxides and ethers in cascade reactions is a well-established strategy in organic synthesis. The synthesis of azocane- and oxocane-annulated furans through a photocycloaddition-ring-opening cascade demonstrates the power of such approaches. nih.gov Similarly, gold-catalyzed cascade ring-opening and intramolecular hydroarylation of 2-alkynylazetidines have been used to synthesize tetrahydroquinolines, showcasing the potential for complex transformations initiated by the activation of a strained ring. researchgate.net

Computational and Theoretical Investigations of 2h Pyran, Tetrahydro 2 Oxiranylmethoxy

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule and exploring its various conformations. For 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, which possesses multiple rotatable bonds and stereocenters, conformational analysis is crucial for understanding its physical and chemical behavior.

Ab initio and Density Functional Theory (DFT) methods would be the primary tools for such an analysis. These calculations can predict the geometric parameters (bond lengths, bond angles, and dihedral angles) of different conformers. For the tetrahydropyran (B127337) ring itself, studies on the parent molecule, tetrahydro-2H-pyran, have shown that the chair conformation is the most stable. researchgate.net For 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, the orientation of the oxiranylmethoxy substituent at the C2 position would lead to different conformers, such as axial and equatorial arrangements, each with distinct energies.

The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. For instance, in related tetrahydropyran systems, the energy difference between chair and twist-boat conformations has been computationally determined to be significant, indicating a high preference for the chair form. researchgate.net Similar calculations for 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- would elucidate the preferred spatial arrangement of the molecule.

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

DFT is a widely used computational method for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energetics.

Determination of Energy Barriers and Transition State Geometries

For 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, a key reaction of interest would be the ring-opening of the oxirane moiety. DFT calculations can map out the potential energy surface for this reaction, identifying the transition state structure and the associated activation energy barrier. This information is critical for predicting the reaction rate and understanding the factors that influence reactivity.

Computational studies on the thermal decomposition of dihydropyran derivatives have successfully used DFT (specifically the PBE0 functional with the 6-311+G(d,p) basis set) to calculate activation energies and other kinetic parameters. mdpi.comresearchgate.net For example, the activation free energy (ΔG≠) and activation energy (Ea) for the decomposition of related compounds have been determined, as shown in the table below. A similar approach for 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)- would be invaluable.

Table 1: Calculated Activation Parameters for Thermolysis of Dihydropyran Derivatives at 600 K using PBE0/6-311+G(d,p) (Data based on related dihydropyran compounds)

| Compound | ΔG≠ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) |

|---|---|---|

| 3,6-dihydro-2H-pyran | 193 | 212 |

| 4-methyl-3,6-dihydro-2H-pyran | 191 | 210 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran | 183 | 202 |

Source: Adapted from computational studies on dihydropyran derivatives. mdpi.com

Solvation Effects on Reaction Energetics and Mechanisms

Reactions are typically carried out in a solvent, which can significantly influence their energetics and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction profiles in a more realistic environment. For the reactions of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, modeling solvation effects would be crucial for comparing theoretical predictions with experimental results obtained in solution. Studies on the tautomerization of pyran derivatives have shown that the relative stability of different forms can be solvent-dependent. scifiniti.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying specific conformations, Molecular Dynamics (MD) simulations are better suited for exploring the full conformational space of a flexible molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes their positions and velocities as a function of time.

For 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, an MD simulation would reveal the dynamic behavior of the molecule, including the flexibility of the tetrahydropyran ring and the rotation of the side chain. This can help identify the most accessible conformations and the pathways for interconversion between them. MD simulations have been used to investigate the interactions of 2H-pyran-2-one analogues with water, providing insights into their solubility and local interactions. mdpi.com

In Silico Prediction of Reactivity, Selectivity, and Stereocontrol

Computational methods can predict the reactivity and selectivity of a molecule. For 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, this would involve analyzing its electronic structure to identify sites susceptible to nucleophilic or electrophilic attack.

One approach is to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals can indicate the molecule's ability to donate or accept electrons. Another useful tool is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich and electron-poor regions. DFT calculations on pyran derivatives have used MEP to identify reactive sites. mdpi.com

For reactions involving the chiral centers of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, computational methods can be used to predict stereoselectivity by calculating the energies of the transition states leading to different stereoisomeric products.

Computational Design of Novel Derivatives and Reaction Conditions

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. Starting with the structure of 2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-, various derivatives could be designed in silico by introducing different functional groups. The effect of these modifications on the molecule's reactivity, conformational preferences, and other properties could then be computationally evaluated before any synthetic work is undertaken. This approach saves time and resources by prioritizing the most promising candidates for synthesis. For example, research on tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives has led to the identification of potential anticancer agents. nih.gov

Similarly, computational studies can be used to optimize reaction conditions. By calculating reaction profiles under different temperatures, pressures, and in various solvents, the optimal conditions for a desired transformation can be predicted.

Advanced Spectroscopic and Analytical Methodologies in Research on 2h Pyran, Tetrahydro 2 Oxiranylmethoxy

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of "2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-". It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

2D NMR for Connectivity and Stereochemical Assignments

The molecule "2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-" possesses multiple chiral centers, leading to the possibility of diastereomers. Two-dimensional (2D) NMR techniques are critical for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra and determining the relative stereochemistry.

Techniques such as Correlation Spectroscopy (COSY) are used to establish ¹H-¹H coupling networks, identifying adjacent protons within the tetrahydro-pyran (THP) ring and the oxiranylmethoxy side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of each carbon atom based on its attached proton.

For more complex connectivity, Heteronuclear Multiple Bond Correlation (HMBC) is employed. It reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the THP ring to the oxiranylmethoxy group. Stereochemical assignments, particularly the cis/trans relationship of substituents on the THP ring, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for "2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-" Note: Chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard (e.g., TMS). Actual values can vary based on the solvent and stereoisomer.

| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| THP Anomeric (O-CH-O) | ~4.6-4.8 | ~98-100 | COSY with THP ring protons; HMBC to oxirane carbons |

| Oxirane CH | ~3.1-3.2 | ~50-52 | COSY with oxirane CH₂; HMBC to anomeric carbon |

| Oxirane CH₂ | ~2.6-2.8 | ~44-46 | COSY with oxirane CH |

| THP Ring CH₂ | ~1.5-1.9 | ~20-35 | COSY within the ring spin system |

Solid-State NMR for Polymeric Materials Analysis

When "2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-" is used as a monomer to create polymeric materials, solid-state NMR (ssNMR) becomes an essential tool for characterization. nsf.gov Unlike solution NMR, ssNMR can analyze insoluble, cross-linked polymers. nsf.govsolidstatenmr.org.uk By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR provides insights into the structure, dynamics, and morphology of the polymer network. solidstatenmr.org.uk For instance, ¹³C CP/MAS spectra can confirm the successful ring-opening of the epoxide group by observing the disappearance of signals corresponding to the oxirane carbons and the appearance of new signals for the resulting polyether backbone. Furthermore, ssNMR can differentiate between crystalline and amorphous domains within a semi-crystalline polymer, providing information on molecular mobility and phase changes. solidstatenmr.org.uk

Mass Spectrometry for Reaction Monitoring and Product Structure Elucidation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. In the context of "2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-", it is used for purity assessment, reaction monitoring, and structural elucidation of products. Electron Ionization (EI) is a common technique where the molecule is fragmented, providing a characteristic "fingerprint" that can be compared against spectral libraries for identification. The NIST WebBook contains mass spectral data for structurally related compounds like 2-methyltetrahydropyran, which can aid in interpreting fragmentation patterns. nist.gov

For analyzing polymers derived from this monomer, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly powerful. wpmucdn.comshimadzu.com This soft ionization technique allows for the analysis of large macromolecules with minimal fragmentation. wpmucdn.com A MALDI-TOF spectrum of a polymer sample displays a series of peaks, each corresponding to a different polymer chain length (oligomer). The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit. shimadzu.com This allows for the calculation of average molecular weights (Mn, Mw) and the polydispersity index (PDI), and can help identify the chemical nature of the end-groups on the polymer chains. nih.govfrontiersin.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis During Reactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them ideal for identifying functional groups and monitoring chemical reactions in real-time. mdpi.com

During the polymerization of "2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-", the most significant change is the consumption of the epoxide ring. This is readily monitored by both IR and Raman spectroscopy. nih.govresearchgate.net The characteristic vibrational bands of the epoxide ring can be observed and their decrease in intensity over time can be used to calculate reaction conversion. researchgate.netspectroscopyonline.com

Infrared (IR) Spectroscopy : The epoxide group shows characteristic absorption bands, notably an asymmetric ring stretching ("breathing") mode around 915-950 cm⁻¹ and another strong band around 1250 cm⁻¹. nih.govresearchgate.netspectroscopyonline.com The disappearance of these peaks, coupled with the appearance of a broad hydroxyl (-OH) stretching band around 3400 cm⁻¹ (if the ring-opening is performed by a hydroxyl-containing initiator), provides direct evidence of the reaction progress. nih.gov

Raman Spectroscopy : Raman spectroscopy is also highly effective for monitoring epoxide polymerization. The symmetric epoxide ring breathing mode, often found around 1252 cm⁻¹, is typically a strong and sharp peak in the Raman spectrum. researchgate.net Its intensity is linearly proportional to the concentration of epoxide groups, making it excellent for quantitative kinetic studies. mdpi.comresearchgate.net

Table 2: Key Vibrational Frequencies for Monitoring Reactions of "2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-"

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Epoxide Ring | IR | ~915, ~1250 | Intensity decreases |

| Epoxide Ring | Raman | ~1252 | Intensity decreases |

| C-O-C (Ether) | IR/Raman | ~1050-1150 | Intensity may change/broaden as polyether backbone forms |

| Hydroxyl (-OH) | IR | ~3400 (broad) | Intensity increases (for certain reaction mechanisms) |

X-ray Crystallography for Absolute Structural Determination of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a suitable single crystal of the liquid monomer "2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-" can be challenging, this technique is invaluable for determining the absolute structure of its solid derivatives or reaction intermediates. acs.org

If a crystalline derivative is formed, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. This information is crucial for confirming stereochemistry and understanding the conformational preferences of the molecule. For example, a study on epoxide derivatives used X-ray diffraction data to experimentally probe the nature of the strained bonds in the epoxide ring. copernicus.org In the context of polymers, X-ray diffraction (XRD) patterns can be used to assess the degree of crystallinity in the final material. researchgate.net

Chromatographic-Spectroscopic Coupling Techniques for Complex Mixture Analysis

In chemical synthesis and analysis, it is rare to have a perfectly pure substance. Coupling chromatographic separation with spectroscopic detection provides a powerful tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse technique for the analysis of volatile compounds like "2H-Pyran, tetrahydro-2-(oxiranylmethoxy)-". The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. researchgate.net This technique is ideal for assessing the purity of the monomer, identifying side-products from its synthesis, or analyzing degradation products. ResearchGate features examples of mass spectra for various THP derivatives identified by GC-MS in complex mixtures. researchgate.netresearchgate.net

For the analysis of oligomers and polymers, which are often non-volatile, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is often coupled with detectors like IR or MS to provide information not only on the molecular weight distribution but also on the chemical composition of the different fractions.

Q & A

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

- Approach : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase domain). Validate with MD simulations to assess binding stability. For example, 3D interaction models reveal hydrogen bonding between the epoxide group and catalytic lysine residues .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Study : If GC-MS and NMR data conflict (e.g., unexpected peaks), use high-resolution MS (HRMS) to confirm molecular formula. Re-examine NMR sample preparation for impurities or solvent artifacts. Cross-reference with synthetic intermediates to identify byproducts .

Q. What analytical techniques are suitable for detecting trace amounts in complex matrices (e.g., food samples)?

- Methodology : Use headspace solid-phase microextraction (HS-SPME) paired with GC-MS for volatile derivatives. Quantify via calibration curves with internal standards (e.g., deuterated analogs). In maize biscuit analysis, detection limits as low as 0.13% were achieved using this approach .

Key Considerations for Experimental Design

- Safety : The compound’s epoxide group may pose reactivity hazards. Use personal protective equipment (PPE) and fume hoods. Refer to SDS guidelines for handling irritants (e.g., H318 eye damage risk) .

- Data Validation : Always cross-check spectral data with multiple techniques (e.g., NMR, HRMS) and reference databases (NIST, PubChem) to avoid misidentification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.